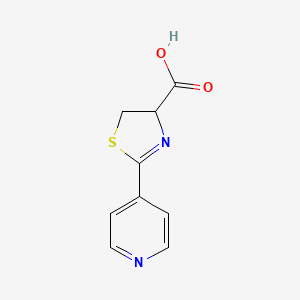

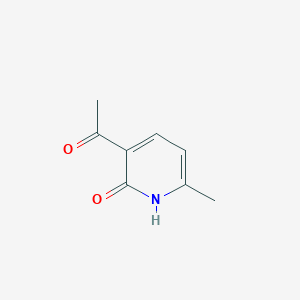

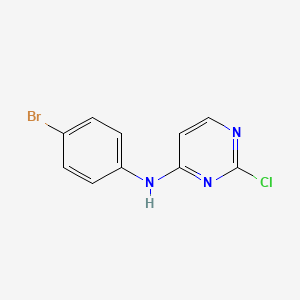

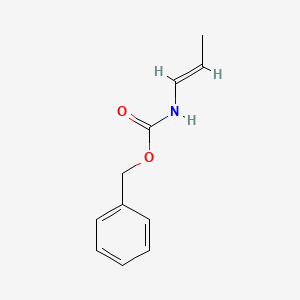

![molecular formula C11H11ClN2O2 B3120141 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 260273-82-3](/img/structure/B3120141.png)

3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one

概要

説明

The compound “3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one” is an organic compound with the empirical formula C11H11ClN2O . It is available for purchase from chemical suppliers such as Sigma-Aldrich .

Synthesis Analysis

A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES stringO=C1N2C(C=CC=C2)=NC(C)=C1CCCl . The compound has a molecular weight of 222.67 . Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 389.3±52.0 °C at 760 mmHg, and a flash point of 189.2±30.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .科学的研究の応用

Process Analytical Technologies in Hydrogenation

- Application : This compound was used in a study focusing on process analytical technologies, specifically for selectivity control in hydrogenation processes. Near-infrared (NIR) was chosen for in-line analysis of the hydrogenation due to its ease of implementation in production environments. The study highlighted the effective use of NIR correlated with high-performance liquid chromatography (HPLC) results for process control (Smet et al., 2005).

Synthesis of Paliperidone

- Application : Another research highlighted its role in the synthesis of Paliperidone, an antipsychotic medication. The study outlined the synthesis pathway involving several intermediates, including the transformation of 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to key intermediate compounds (Ji Ya-fei, 2010).

Risperidone Intermediate Synthesis Optimization

- Application : This compound was also synthesized as a pyrimidine intermediate for risperidone, an antipsychotic medication. The research aimed to optimize the synthetic process for this intermediate, improving yield and simplifying operations. The study's conclusion suggested practicality for large-scale manufacturing (Hao Xiaoyan, 2010).

Interaction with DNA

- Application : A study explored the interaction of a closely related compound with DNA. It found that the compound could interact with calf thymus DNA (ctDNA) through a groove mode of binding via hydrogen bonds, indicating potential for biological activity (Huaihong Zhang et al., 2013).

Antibacterial Applications

- Application : Research in 2013 synthesized derivatives of this compound and evaluated their antibacterial properties. Some compounds, particularly those with substituted heterocyclic piperazine moieties, showed promising antibacterial activity (B. Krishnamurthy et al., 2013).

Crystal Structure Analysis

- Application : The crystal structure of the compound has been determined, revealing planar pyrido[1,2-a]pyrimidine ring systems and weak intermolecular hydrogen bonds. Such structural analyses are crucial in understanding the molecular properties and potential applications in various fields (J. Jasinski et al., 2009).

Safety and Hazards

作用機序

Target of Action

The primary targets of 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one are bacterial cells . The compound has been synthesized as an antibacterial agent and has shown activity against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The compound has demonstrated antibacterial activity in vitro . In particular, derivatives of the compound with a substituted heterocyclic piperazine moiety showed good activity . One compound even showed two-fold better activity compared to the standard drug Streptomycin sulfate .

特性

IUPAC Name |

3-(2-chloroethyl)-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h2-3,6,15H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMALKTKBJPTUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。